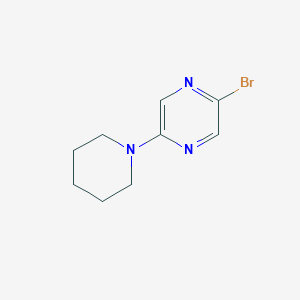![molecular formula C9H13ClMgSi B3045457 Magnesium, chloro[(dimethylphenylsilyl)methyl]- CAS No. 107735-20-6](/img/structure/B3045457.png)
Magnesium, chloro[(dimethylphenylsilyl)methyl]-
Übersicht
Beschreibung
“Magnesium, chloro[(dimethylphenylsilyl)methyl]-” is a chemical compound with the molecular formula C9H13ClMgSi . It has a molecular weight of 209.04 g/mol .
Molecular Structure Analysis
The molecular structure of “Magnesium, chloro[(dimethylphenylsilyl)methyl]-” consists of a magnesium atom, a chloride atom, a methyl group, and a dimethylphenylsilyl group .Wissenschaftliche Forschungsanwendungen
Silyl Magnesiation and Synthesis
Dimethylphenylsilyl(methyl)magnesium is primarily used in the silyl magnesiation of alkynes, serving as a precursor for the synthesis of vinylsilanes and disilylation of alkynes. It is sensitive to moisture and requires careful handling under a dry, inert atmosphere. It is not commercially available, hence it's typically prepared fresh for immediate use in reactions. The reagent is generated by reacting methylmagnesium iodide with dimethylphenylsilyllithium at low temperatures (Oshima, 2001).
Structural Studies and Ligand Coordination
Magnesium-based compounds like dimethyl(N,N,N′,N′-tetramethylethylenediamine)magnesium have been studied for their structural properties. Investigations revealed a fourfold coordination of the Mg atom by two methyl groups and a chelate ligand, showing significant similarities in Mg-C and Mg-N distances when compared to related compounds (Greiser, Kopf, Thoennes, & Weiss, 1980).
Catalysis and Reaction Studies
The compound has been involved in studies exploring the synthesis and structural analysis of magnesium trimethylsilylmethyls and their reaction products with nitriles. These studies provide insights into the reaction pathways and the formation of novel compounds and heterocycles (Avent, Caro, Hitchcock, Lappert, Li, & Wei, 2004).
Green Chemistry Applications
Magnesium oxide, which can be associated with magnesium-based compounds, has been employed as a heterogeneous and recyclable base for N-methylation of indole and O-methylation of phenol using dimethyl carbonate, highlighting a sustainable approach in green chemistry (Gadge, Mishra, Gajengi, Shahi, & Bhanage, 2014).
Hydroxymethylation of Carbohydrates
Studies involving the addition of [(dimethylphenylsilyl)methyl]magnesium chloride to carbohydrate imines have yielded highly chiral precursors for various compounds, showing the utility of this magnesium-based reagent in stereocontrolled hydroxymethylation of carbohydrates (Delft, Kort, Marel, & Boom, 1994).
Eigenschaften
IUPAC Name |
magnesium;methanidyl-dimethyl-phenylsilane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Si.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCNRZVBTLJKSF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClMgSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, chloro[(dimethylphenylsilyl)methyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



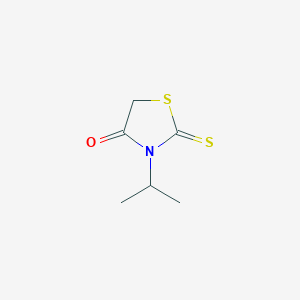
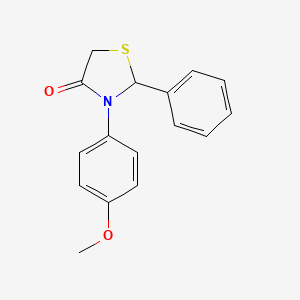
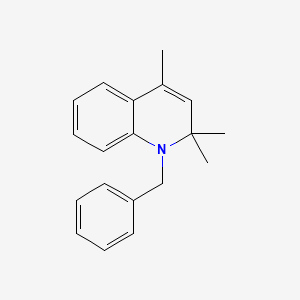

![Silane, [[(chloromethyl)thio]methyl]trimethyl-](/img/structure/B3045380.png)
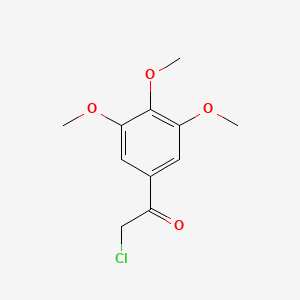
![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)
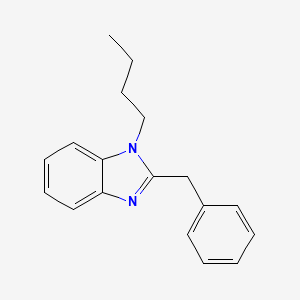
![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)



